Cas no 1219171-38-6 (1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride)

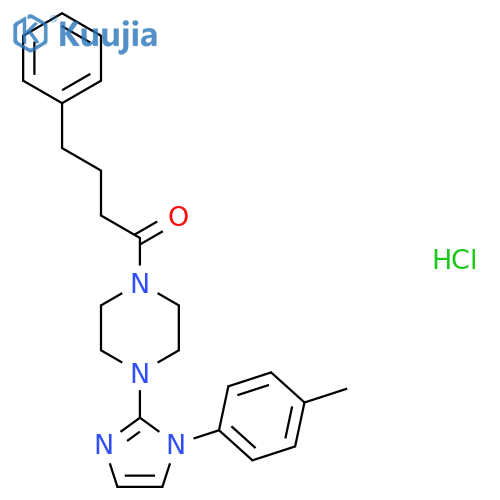

1219171-38-6 structure

商品名:1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride

1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 化学的及び物理的性質

名前と識別子

-

- 1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride

- 1-[4-[1-(4-methylphenyl)imidazol-2-yl]piperazin-1-yl]-4-phenylbutan-1-one;hydrochloride

- VU0635019-1

- 1219171-38-6

- 1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride

- 4-phenyl-1-(4-(1-(p-tolyl)-1H-imidazol-2-yl)piperazin-1-yl)butan-1-one hydrochloride

- AKOS026685193

- F5095-0405

-

- インチ: 1S/C24H28N4O.ClH/c1-20-10-12-22(13-11-20)28-15-14-25-24(28)27-18-16-26(17-19-27)23(29)9-5-8-21-6-3-2-4-7-21;/h2-4,6-7,10-15H,5,8-9,16-19H2,1H3;1H

- InChIKey: LUSQJSTUUYFAOJ-UHFFFAOYSA-N

- ほほえんだ: Cl.O=C(CCCC1C=CC=CC=1)N1CCN(C2=NC=CN2C2C=CC(C)=CC=2)CC1

計算された属性

- せいみつぶんしりょう: 424.2029893g/mol

- どういたいしつりょう: 424.2029893g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 30

- 回転可能化学結合数: 6

- 複雑さ: 505

- 共有結合ユニット数: 2

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 41.4Ų

1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5095-0405-25mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 25mg |

$109.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-15mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-1mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-10μmol |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-5mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 5mg |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-30mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 30mg |

$119.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-20μmol |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-5μmol |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 5μmol |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-40mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5095-0405-3mg |

1-{4-[1-(4-methylphenyl)-1H-imidazol-2-yl]piperazin-1-yl}-4-phenylbutan-1-one hydrochloride |

1219171-38-6 | 3mg |

$63.0 | 2023-09-10 |

1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride 関連文献

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Hannah James,Brendan J. Kennedy,Thomas A. Whittle,Maxim Avdeev Dalton Trans., 2014,43, 17085-17089

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

1219171-38-6 (1-{4-1-(4-methylphenyl)-1H-imidazol-2-ylpiperazin-1-yl}-4-phenylbutan-1-one hydrochloride) 関連製品

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 42464-96-0(NNMTi)

- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 486452-75-9(methyl 4-{6,7-dimethoxy-2-(4-methoxybenzoyl)-1,2,3,4-tetrahydroisoquinolin-1-ylmethoxy}benzoate)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 117341-93-2(6-chloro-6-methylbicyclo3.1.0hexan-2-one)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬